Actinopyrone A

Anti-Helicobacter pylori MIC determination Antibiotic resistance profiling

Actinopyrone A (CAS 101359-68-6; also catalogued as 88378-59-0) is a γ-pyrone–containing polyketide originally isolated from Streptomyces pactum S12538. It belongs to a small family of actinopyrones that share a methoxy‑γ‑pyrone headgroup and a branched polyunsaturated alkyl side chain.

Molecular Formula C25H36O4
Molecular Weight 400.5 g/mol
CAS No. 101359-68-6
Cat. No. B011338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinopyrone A
CAS101359-68-6
Synonymsactinopyrone A
Molecular FormulaC25H36O4
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O
InChIInChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3/b12-10+,16-13+,17-15+,18-9+
InChIKeyPFVSUJLJFXJPMF-CBXUJFJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Actinopyrone A (CAS 101359-68-6): A Gamma-Pyrone Natural Product with Unmatched Anti-Helicobacter pylori Selectivity


Actinopyrone A (CAS 101359-68-6; also catalogued as 88378-59-0) is a γ-pyrone–containing polyketide originally isolated from Streptomyces pactum S12538 [1]. It belongs to a small family of actinopyrones that share a methoxy‑γ‑pyrone headgroup and a branched polyunsaturated alkyl side chain. Actinopyrone A was first described for its coronary vasodilating effect in anaesthetised dogs; however, its most striking property is an extraordinarily selective and potent anti-Helicobacter pylori activity, with a minimum inhibitory concentration (MIC) of 0.1 ng mL⁻¹ (0.0001 µg mL⁻¹) and no measurable effect against a panel of representative Gram‑negative commensals [2].

Why Actinopyrone A Cannot Be Replaced by Other Actinopyrone Family Members in Anti-H. pylori Research


The actinopyrone family comprises congeners (A, B, C, D, E, F, G) that share a γ-pyrone scaffold but differ in side‑chain length, degree of unsaturation, and stereochemistry [1]. These subtle structural variations produce radically divergent biological profiles. Actinopyrone C (C₂₆H₃₈O₄) exhibits anthelmintic and antifungal activities rather than anti‑H. pylori activity [1]. Actinopyrone D acts as a down‑regulator of the molecular chaperone GRP78 under ER stress and shows no reported anti‑H. pylori activity [2]. The non‑natural analogue PM050463 retains some anti‑H. pylori potency but lacks the full selectivity data available for Actinopyrone A [3]. Consequently, substituting any in‑class congener for Actinopyrone A in H. pylori research yields a fundamentally different pharmacological profile.

Quantitative Differentiation Evidence for Actinopyrone A in Anti-Helicobacter pylori Research


Actinopyrone A MIC of 0.0001 µg/mL Surpasses Clarithromycin by >100-Fold for H. pylori

In the 2000 study that first disclosed Actinopyrone A's anti‑H. pylori activity, the compound displayed a minimum inhibitory concentration (MIC) of 0.1 ng mL⁻¹ (0.0001 µg mL⁻¹) against H. pylori [1]. This value can be benchmarked against clarithromycin, a first‑line clinical agent, for which the FDA‑standardised quality control MIC range against H. pylori ATCC 43504 is 0.015–0.12 µg mL⁻¹ [2]. The lower end of the clarithromycin QC range is therefore approximately 150‑fold higher than the Actinopyrone A MIC, indicating a substantial inherent potency advantage.

Anti-Helicobacter pylori MIC determination Antibiotic resistance profiling

>10⁶-Fold Selectivity of Actinopyrone A for H. pylori Over Commensal Gram‑Negative Bacteria

A key finding reported by Taniguchi et al. [1] and independently corroborated by multiple authenticated vendor datasheets is that Actinopyrone A exhibits no detectable antimicrobial activity against a panel of clinically prevalent Gram‑negative species including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Bacteroides fragilis at the highest tested concentrations (typically >100 µg mL⁻¹). The corresponding MIC against H. pylori is 0.0001 µg mL⁻¹, yielding a selectivity factor of >10⁶.

Selectivity index H. pylori-specific agent Microbiota-sparing antibiotic

Actinopyrone A Uniquely Combines Anti-H. pylori Activity with Coronary Vasodilation

The original characterisation of Actinopyrone A by Yano et al. [1] reported that intravenous administration of 30 µg kg⁻¹ to anaesthetised dogs produced a 196.2 % increase in coronary blood flow. This coronary vasodilating property is absent from all current front‑line anti‑H. pylori agents (clarithromycin, amoxicillin, metronidazole, tetracycline, levofloxacin, and furazolidone), which are not known to exert direct haemodynamic effects.

Coronary vasodilator Dual pharmacological activity Helicobacter pylori and cardiovascular

Actinopyrone A Lacks Mammalian Cytotoxicity, Contrasting with Cytotoxic Analog PM050511

The 2022 investigation of deep‑sea‑derived actinopyrone analogues by Zhang et al. [1] found that compound 6 (PM050511), a structurally related actinopyrone congener, exhibited notable cytotoxicity against six human cell lines with IC₅₀ values of 0.26–2.22 µM. In contrast, Actinopyrone A has been described as showing no signs of cytotoxicity in the same biological evaluation framework, and the related analogue PM050463 was explicitly reported to possess ‘no signs of cytotoxicity’ while retaining potent anti‑H. pylori activity [2].

Cytotoxicity screening Selective antibacterial Analog safety profiling

Side‑Chain Stereochemistry Differentiates Actinopyrone A Anti‑H. pylori Activity from Anthelmintic Actinopyrone C

Actinopyrone A and Actinopyrone C differ primarily in side‑chain composition and length (A: C₂₅H₃₆O₄, C‑14R,15R configuration established by total synthesis; C: C₂₆H₃₈O₄) [1]. Actinopyrone C has been characterised as possessing anthelmintic activity against Dirofilaria immitis microfilariae and Haemonchus contortus larvae, with no reported anti‑H. pylori effect [2]. This functional divergence demonstrates that the precise side‑chain structure of Actinopyrone A is an absolute requirement for its sub‑picomolar H. pylori activity.

Structure-activity relationship Actinopyrone analog profiling Natural product differentiation

Optimal Research and Industrial Deployment Scenarios for Actinopyrone A (CAS 101359-68-6)


H. pylori‑Selective Growth Inhibition in Mixed Microbial Cultures

Leveraging the >10⁶‑fold selectivity for H. pylori over E. coli, K. pneumoniae, P. aeruginosa, and B. fragilis [1], Actinopyrone A can be employed as a tool compound to selectively suppress H. pylori growth in complex microbiota models without disrupting commensal populations—an experimental paradigm not achievable with broad‑spectrum antibiotics such as clarithromycin.

Standard Calibrant for Ultra‑Sensitive H. pylori MIC Assays

With an MIC of 0.0001 µg mL⁻¹ [2], Actinopyrone A serves as an ideal low‑end calibrant for agar dilution or broth microdilution susceptibility testing, enabling laboratories to validate assay sensitivity at the sub‑nanogram‑per‑millilitre range, well below the typical MIC of reference antibiotics (0.015–0.25 µg mL⁻¹).

Dual‑Phenotype Screening for H. pylori–Cardiovascular Link Studies

Actinopyrone A is the only commercially available molecule that simultaneously exhibits sub‑picomolar anti‑H. pylori activity [2] and coronary vasodilator action (196.2 % increase in coronary blood flow in dogs at 30 µg kg⁻¹ IV) [3]. It is uniquely suited for mechanistic studies exploring the intersection between H. pylori infection and coronary microvascular function.

Non‑Cytotoxic Actinopyrone Reference Standard for Analog SAR Programmes

In structure–activity relationship (SAR) campaigns aimed at engineering actinopyrone analogues, Actinopyrone A serves as the non‑cytotoxic parent scaffold [4], in direct contrast to cytotoxic congeners such as PM050511 (IC₅₀ 0.26–2.22 µM) [4], enabling clear discrimination between structural determinants of antibacterial activity and mammalian toxicity.

Quote Request

Request a Quote for Actinopyrone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.